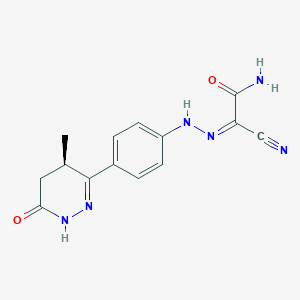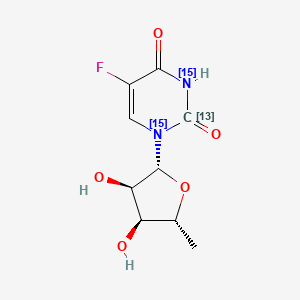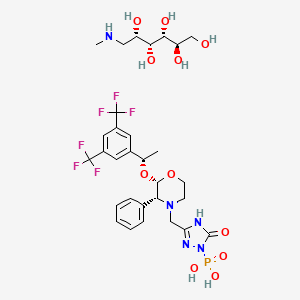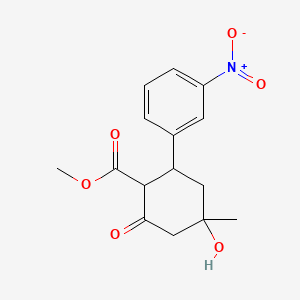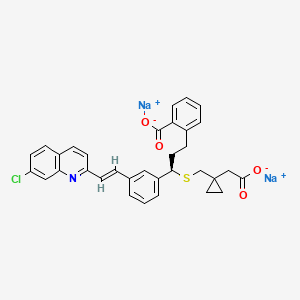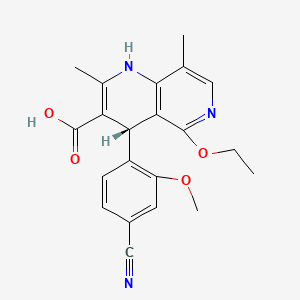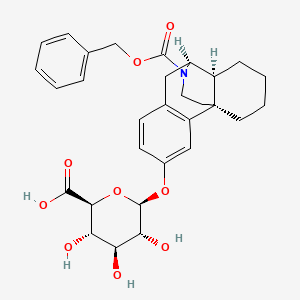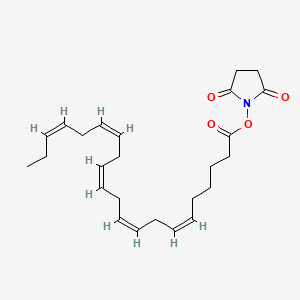
(2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate is a complex organic compound that features a pyrrolidinone ring and a long-chain polyunsaturated fatty acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate typically involves the esterification of a polyunsaturated fatty acid with a pyrrolidinone derivative. The reaction conditions often require the use of a catalyst, such as sulfuric acid or a Lewis acid, and may be carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation or chromatography, ensures the isolation of the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may be investigated for its interactions with cellular components and its potential role in metabolic pathways.
Medicine
In medicine, researchers may explore the compound’s potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Industrially, the compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which (2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z,18Z)-eicosa-6,9,12,15,18-pentaenoate
- (2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z,18Z)-docosa-6,9,12,15,18-pentaenoate
Uniqueness
Compared to similar compounds, (2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate may exhibit unique reactivity due to its specific chain length and degree of unsaturation
Properties
Molecular Formula |
C25H35NO4 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate |
InChI |
InChI=1S/C25H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-26-23(27)21-22-24(26)28/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-22H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15- |
InChI Key |
FLTVTJWPFMIIMJ-JLNKQSITSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)ON1C(=O)CCC1=O |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


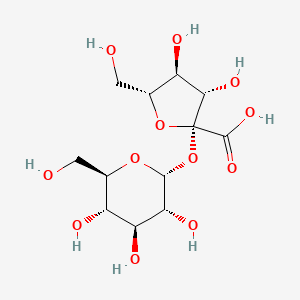

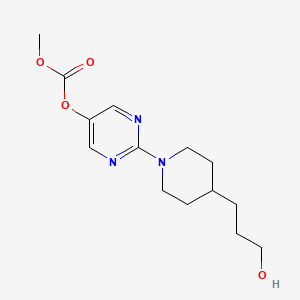

![ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13848590.png)
